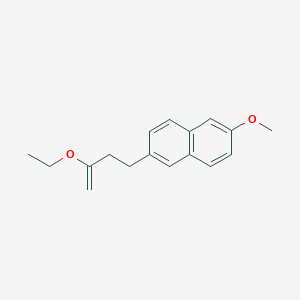
2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an ethoxybutenyl group and a methoxy group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene typically involves the reaction of 6-methoxynaphthalene with an appropriate ethoxybutenyl precursor under specific reaction conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 6-methoxynaphthalene is reacted with 3-ethoxybut-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethoxybutenyl group to an ethyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Ethyl-substituted naphthalene derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the methoxy and ethoxybutenyl groups can influence the compound’s binding affinity and specificity towards these targets. Additionally, the naphthalene core can participate in π-π stacking interactions and other non-covalent interactions that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Ethoxybut-3-en-1-yl)-naphthalene: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxynaphthalene: Lacks the ethoxybutenyl group, which may influence its solubility and interaction with molecular targets.
2-(3-Methoxybut-3-en-1-yl)-6-methoxynaphthalene: Contains a methoxybutenyl group instead of an ethoxybutenyl group, which may alter its chemical and biological properties.
Uniqueness
2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene is unique due to the presence of both the methoxy and ethoxybutenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63458-20-8 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-(3-ethoxybut-3-enyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C17H20O2/c1-4-19-13(2)5-6-14-7-8-16-12-17(18-3)10-9-15(16)11-14/h7-12H,2,4-6H2,1,3H3 |
InChI Key |
CHIDTSRUWGZDFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)CCC1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


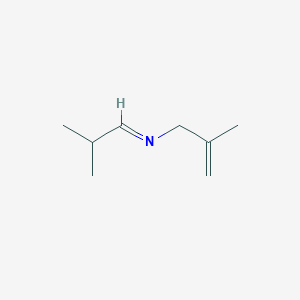
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

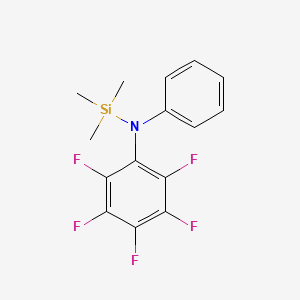
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
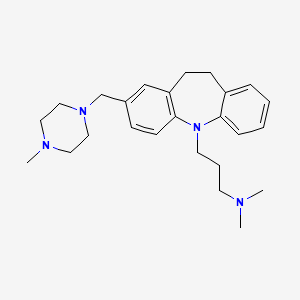
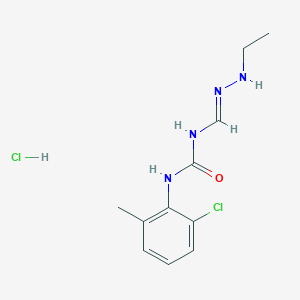
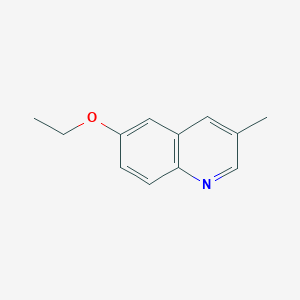

![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)


![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
